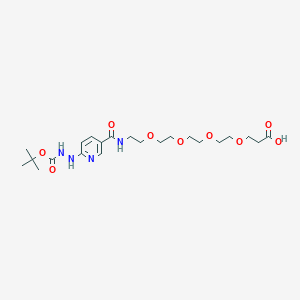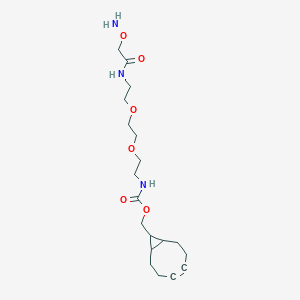
beta-D-glucuronide-pNP-carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-glucuronide-pNP-carbonate: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, where they facilitate the delivery of cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-glucuronide-pNP-carbonate involves several steps, typically starting with the preparation of beta-D-glucuronideThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the carbonate bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures ensure the compound meets the required specifications for use in ADCs .
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-glucuronide-pNP-carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The carbonate bond can be cleaved under acidic or basic conditions, releasing the pNP group.
Substitution: The pNP group can be replaced with other functional groups under specific conditions.
Oxidation and Reduction: These reactions can modify the glucuronide moiety, affecting the overall reactivity of the compound
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acids or bases.
Substitution: Requires nucleophiles and appropriate solvents.
Oxidation and Reduction: Utilizes oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include various substituted glucuronides and pNP derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Beta-D-glucuronide-pNP-carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Serves as a probe in enzymatic studies, particularly those involving glucuronidases.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of diagnostic reagents and therapeutic agents
Mecanismo De Acción
The mechanism of action of beta-D-glucuronide-pNP-carbonate in ADCs involves the cleavage of the carbonate bond by specific enzymes, releasing the cytotoxic drug at the target site. This targeted delivery minimizes systemic toxicity and enhances the therapeutic efficacy of the drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to drug internalization and activation .
Comparación Con Compuestos Similares
Similar Compounds
- Beta-D-glucuronide-pNP-ether
- Beta-D-glucuronide-pNP-ester
- Beta-D-glucuronide-pNP-amide
Uniqueness
Beta-D-glucuronide-pNP-carbonate is unique due to its cleavable carbonate linkage, which provides a controlled release mechanism for the attached drug. This feature distinguishes it from other linkers that may not offer the same level of precision in drug delivery .
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O18/c1-24(49)61-38-39(62-25(2)50)41(63-26(3)51)43(66-40(38)42(53)58-4)65-36-18-13-27(22-60-45(55)64-29-16-14-28(15-17-29)48(56)57)21-35(36)47-37(52)19-20-46-44(54)59-23-34-32-11-7-5-9-30(32)31-10-6-8-12-33(31)34/h5-18,21,34,38-41,43H,19-20,22-23H2,1-4H3,(H,46,54)(H,47,52)/t38-,39-,40-,41+,43+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQNZOORDYDEZ-LELKPENRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)



![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
